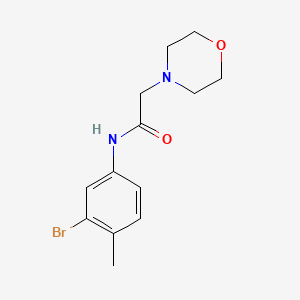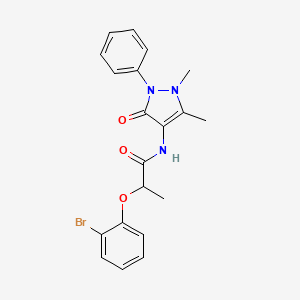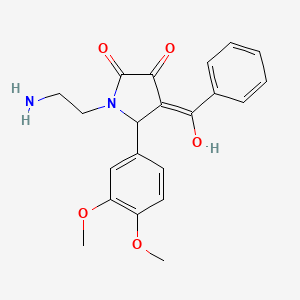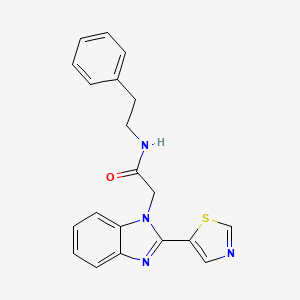![molecular formula C14H10N2O4 B11508334 10-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B11508334.png)
10-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a heterocyclic compound that belongs to the dibenzo[b,f][1,4]oxazepine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
The synthesis of 10-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol.
Reaction Conditions: The reaction is promoted by bases such as potassium phosphate (K3PO4) or potassium carbonate (K2CO3) under metal-free conditions.
Industrial Production: Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
10-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Reagents such as hydrogen gas in the presence of catalysts like palladium on carbon (Pd/C) are commonly used for reduction reactions.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, reduction of the nitro group yields an amino derivative.
Scientific Research Applications
10-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 10-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes.
Pathways Involved: It can modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
10-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one can be compared with other similar compounds, such as:
Dibenzo[b,f][1,4]oxazepin-11-amines: These compounds have similar structures but differ in their functional groups.
Quinazolinimines: These compounds share a similar core structure but have different substituents.
Acridones: These compounds have a different ring system but are also used in similar applications.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities.
Properties
Molecular Formula |
C14H10N2O4 |
|---|---|
Molecular Weight |
270.24 g/mol |
IUPAC Name |
5-methyl-9-nitrobenzo[b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C14H10N2O4/c1-15-11-4-2-3-5-12(11)20-13-8-9(16(18)19)6-7-10(13)14(15)17/h2-8H,1H3 |
InChI Key |
ATPUPSVQLLZWTP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-acetyl-6'-amino-2-oxo-3'-(pyridin-4-yl)-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B11508260.png)
![N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide](/img/structure/B11508263.png)
![2-(2,4-difluorophenoxy)-N-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11508264.png)

![3,4-diamino-N,N'-bis(2-chlorophenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide](/img/structure/B11508270.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-6-[4-(3-chlorophenyl)piperazin-1-yl]-N'-methyl-1,3,5-triazine-2,4-diamine](/img/structure/B11508288.png)


![7-(4-Chloro-phenyl)-7,8-dihydro-thiazolo[2,3-i]purine](/img/structure/B11508302.png)
![7-(2-fluorophenyl)-1-(furan-2-ylmethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11508310.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11508311.png)
![1,3-dimethyl-7-(3-{[(2E)-1-methylazepan-2-ylidene]amino}propyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11508319.png)


